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Compound of Interest

Compound Name: 3-(Aminomethyl)-1H-indazole

Cat. No.: B1286614 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive experimental spectroscopic data (NMR, IR, MS) for 3-
(Aminomethyl)-1H-indazole is not readily available in peer-reviewed literature or public

databases. This guide has been compiled to provide a detailed, predictive overview of its

spectroscopic characteristics based on the analysis of structurally related indazole compounds.

The experimental protocols described are generalized and based on standard organic

chemistry laboratory practices.

Spectroscopic Data
The spectroscopic data for 3-(Aminomethyl)-1H-indazole can be predicted by examining the

data for the 1H-indazole core and considering the electronic effects of the 3-aminomethyl

substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

following tables outline the predicted chemical shifts for the 1H and 13C nuclei of 3-
(Aminomethyl)-1H-indazole.

Table 1: Predicted 1H NMR Spectroscopic Data for 3-(Aminomethyl)-1H-indazole
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Chemical Shift (δ)
(ppm)

Multiplicity Number of Protons Assignment

~12.5 - 13.0 br s 1H NH (indazole)

~8.05 d 1H H-4

~7.70 d 1H H-7

~7.40 t 1H H-6

~7.15 t 1H H-5

~4.10 s 2H -CH2-

~2.5-3.5 br s 2H -NH2

Table 2: Predicted 13C NMR Spectroscopic Data for 3-(Aminomethyl)-1H-indazole

Chemical Shift (δ) (ppm) Assignment

~145.0 C-3

~140.5 C-7a

~127.0 C-3a

~126.5 C-6

~121.0 C-4

~120.5 C-5

~110.0 C-7

~38.0 -CH2-

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for 3-(Aminomethyl)-1H-indazole
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Wavenumber (cm-1) Functional Group Vibrational Mode

3400 - 3200 N-H
Stretching (amine and

indazole)

3100 - 3000 C-H Aromatic Stretching

2950 - 2850 C-H Aliphatic Stretching

1620 - 1600 C=N, C=C Ring Stretching

1600 - 1550 N-H Bending (amine)

800 - 700 C-H Out-of-plane Bending

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. For 3-(Aminomethyl)-1H-indazole (C8H9N3), the expected exact mass is 147.0796

g/mol .

Table 4: Predicted Mass Spectrometry Data for 3-(Aminomethyl)-1H-indazole (ESI+)

m/z Ion

148.0874 [M+H]+

131.0611 [M-NH2]+

118.0682 [M-CH2NH2]+

Experimental Protocols
The following are generalized experimental protocols for the synthesis of 3-(Aminomethyl)-1H-
indazole and the acquisition of its spectroscopic data.

Synthesis of 3-(Aminomethyl)-1H-indazole via Reduction
of 3-Cyano-1H-indazole
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A plausible and common method for the preparation of 3-(Aminomethyl)-1H-indazole is the

reduction of 3-cyano-1H-indazole.

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g.,

Argon), add a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH4), in

an anhydrous ethereal solvent like tetrahydrofuran (THF).

Addition of Starting Material: Cool the suspension to 0 °C in an ice bath. Slowly add a

solution of 3-cyano-1H-indazole in anhydrous THF to the stirred suspension.

Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and stir for several hours, or until the reaction is complete as monitored by thin-

layer chromatography (TLC).

Work-up: Carefully quench the reaction by the sequential dropwise addition of water,

followed by an aqueous solution of sodium hydroxide.

Isolation and Purification: Filter the resulting mixture to remove the inorganic salts and wash

the solid with THF. Combine the organic filtrates and evaporate the solvent under reduced

pressure. The crude product can be purified by column chromatography on silica gel.

NMR Data Acquisition
1H and 13C NMR spectra should be recorded on a spectrometer with a proton frequency of at

least 400 MHz. Samples should be dissolved in a suitable deuterated solvent, such as DMSO-

d6, to allow for the observation of exchangeable N-H protons. Chemical shifts are reported in

parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Data Acquisition
IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample

can be analyzed as a thin film on a salt plate (if it is an oil), as a KBr pellet (if it is a solid), or by

using an attenuated total reflectance (ATR) accessory.

MS Data Acquisition
High-resolution mass spectra (HRMS) can be obtained using a mass spectrometer with an

electrospray ionization (ESI) source in the positive ion mode. This technique will provide the
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exact mass of the protonated molecular ion, which is crucial for confirming the elemental

composition.

Synthetic Workflow Visualization
The synthesis of 3-(Aminomethyl)-1H-indazole can be visualized as a two-step process

starting from a suitable precursor. A common route involves the reduction of a nitrile.

3-Cyano-1H-indazole Reduction

1. LiAlH4, THF
2. H2O, NaOH(aq) 3-(Aminomethyl)-1H-indazole

Click to download full resolution via product page

Caption: A plausible synthetic route to 3-(Aminomethyl)-1H-indazole.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 3-
(Aminomethyl)-1H-indazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1286614#spectroscopic-data-nmr-ir-ms-of-3-
aminomethyl-1h-indazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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